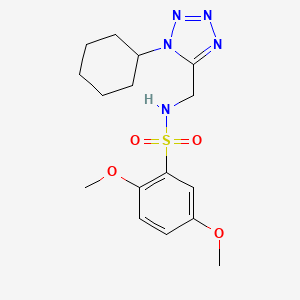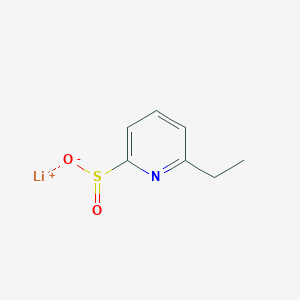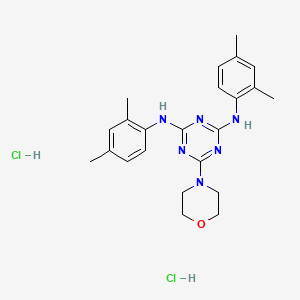
3,3'-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is a complex organic compound that features a triazole ring and two chromen-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) typically involves a multi-step process. One common method includes the use of a click reaction between an azide and an alkyne to form the triazole ring . The chromen-2-one moieties are then introduced through a series of condensation reactions involving appropriate aldehydes and phenols .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moieties to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives .
Scientific Research Applications
3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-Hydroxy-1,2,4-triazole: Shares the triazole ring but lacks the chromen-2-one moieties.
4-Substituted 1,2,3-Triazoles: Similar triazole structure but different substituents.
1,3-Diphenyl-1H-pyrazol-4-yl Derivatives: Contains a pyrazole ring instead of a triazole.
Uniqueness
The uniqueness of 3,3’-((1-Phenyl-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) lies in its dual chromen-2-one moieties, which provide additional sites for chemical modification and potential biological activity .
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(1-phenyltriazol-4-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O6/c31-24-16-10-4-6-12-19(16)35-26(33)22(24)21(18-14-30(29-28-18)15-8-2-1-3-9-15)23-25(32)17-11-5-7-13-20(17)36-27(23)34/h1-14,21,31-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVYJJZFWKKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2420066.png)
![4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone](/img/structure/B2420068.png)
![methyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2420069.png)



![1-(2,3-dihydro-1H-indol-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2420075.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methoxybenzamide](/img/structure/B2420080.png)



![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)
![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2420085.png)
